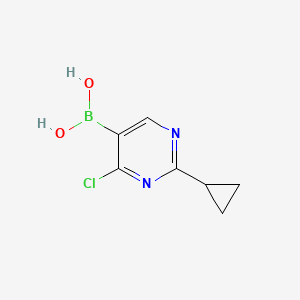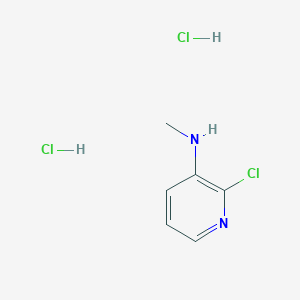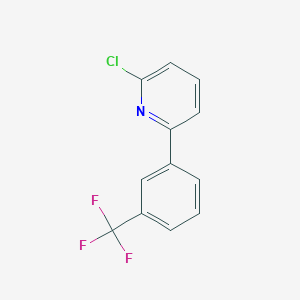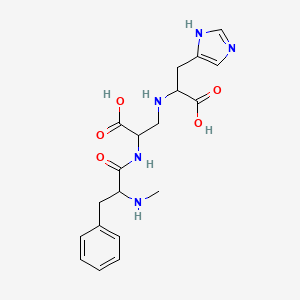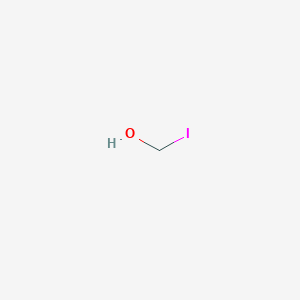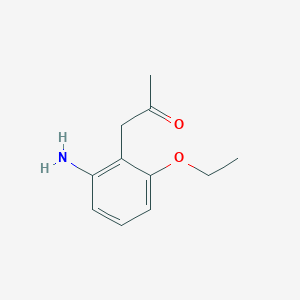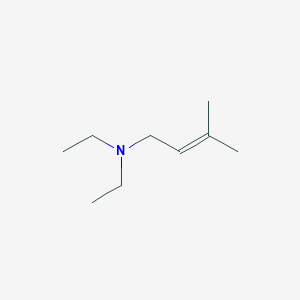
2-Buten-1-amine, N,N-diethyl-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-amine, N,N-diethyl-3-methyl- is an organic compound characterized by its unique structure and properties. It is a colorless to pale yellow liquid at room temperature and has a distinctive aromatic amine odor. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine, N,N-diethyl-3-methyl- typically involves the condensation of aminoethanol and hexenal, followed by further processing and purification . The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Buten-1-amine, N,N-diethyl-3-methyl- may involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity. The use of advanced purification methods, such as distillation and crystallization, is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Buten-1-amine, N,N-diethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines.
Applications De Recherche Scientifique
2-Buten-1-amine, N,N-diethyl-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Buten-1-amine, N,N-diethyl-3-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylmethylamine: A tertiary amine with similar structural features but different applications.
Thiambutene: Another compound with a similar amine structure but distinct chemical properties and uses.
Uniqueness
2-Buten-1-amine, N,N-diethyl-3-methyl- stands out due to its unique combination of structural features and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
10229-36-4 |
|---|---|
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
N,N-diethyl-3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-5-10(6-2)8-7-9(3)4/h7H,5-6,8H2,1-4H3 |
Clé InChI |
BDRPQGYMISWCCG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


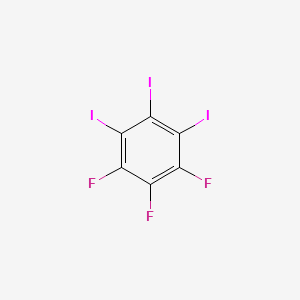
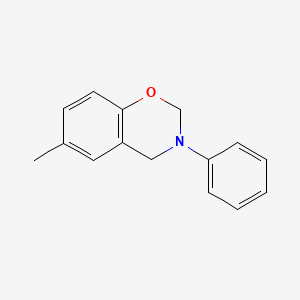
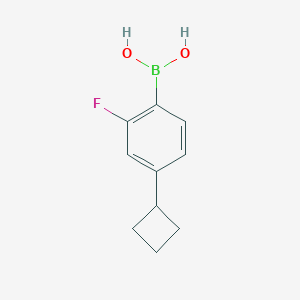
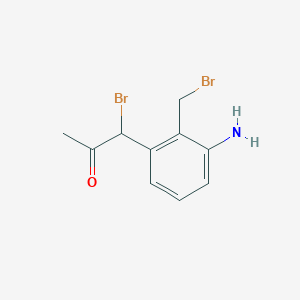
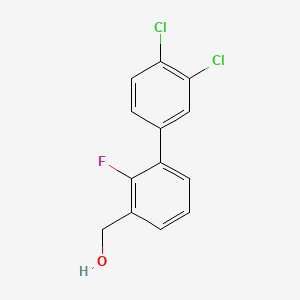
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)
